N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
The Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Materials Science
The thiazole nucleus is a fundamental structural component in a wide array of pharmacologically significant molecules. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. fabad.org.tr This versatility has made the thiazole scaffold a focal point for medicinal chemists aiming to develop novel therapeutic agents with improved efficacy and reduced toxicity. fabad.org.tr In fact, the thiazole framework is present in more than 18 drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its clinical relevance and success in drug design. nih.gov
Beyond pharmaceuticals, thiazole derivatives are also gaining traction in the field of materials science. Their unique electronic properties, arising from the heteroatoms in the aromatic ring, make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune their photophysical properties through chemical modification allows for the development of novel dyes, sensors, and functional polymers.
The broad utility of the thiazole scaffold stems from its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The aromatic nature of the ring and its specific electronic distribution contribute to its binding affinity and selectivity for different enzymes and receptors. sciencescholar.us
Historical Context of N-Acetamide Thiazole Derivatives in Research
The history of thiazole chemistry dates back to 1887, when Hantzsch and Weber first reported the synthesis of this heterocyclic moiety. sysrevpharm.org The classic Hantzsch synthesis, involving the reaction of α-halocarbonyl compounds with thioamides, remains a primary method for constructing the thiazole ring. nih.gov
The incorporation of an acetamide (B32628) group, specifically at the 2-amino position of the thiazole ring, represents a significant area of historical and ongoing research. This modification can profoundly influence the molecule's physicochemical properties, such as solubility and membrane permeability, as well as its biological activity. Early research focused on leveraging the 2-aminothiazole (B372263) core, a key intermediate, to create a variety of derivatives. The acetylation of this amino group to form N-acetamide thiazoles was a logical step to explore structure-activity relationships (SAR).
Investigations into N-acetylated thiazole derivatives have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. The acetamide group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding of the molecule to its biological target.
Current Research Landscape of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, the current research landscape is rich with studies on structurally related N-acetamide thiazole derivatives. These studies provide valuable insights into the potential biological activities and applications of this class of compounds.
Recent research has focused on synthesizing and evaluating various N-phenylacetamide derivatives that feature a 4-arylthiazole moiety. These investigations have revealed promising biological activities, particularly in the realms of antimicrobial and anticancer research. For instance, series of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives have been synthesized and tested for their antibacterial and nematicidal activities. nih.gov Similarly, other studies have focused on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives as potential anticancer agents, exploring their cytotoxicity against various cancer cell lines. ijcce.ac.ir
The general synthetic strategy for these compounds often involves the Hantzsch thiazole synthesis to create a 2-amino-4-arylthiazole intermediate. This intermediate is then typically acylated to introduce the acetamide group. The aryl group at the 4-position of the thiazole ring and substituents on other parts of the molecule are varied to explore structure-activity relationships.
The biological evaluation of these related structures has yielded significant findings. For example, certain derivatives have shown potent activity against plant pathogenic bacteria, while others have demonstrated notable cytotoxicity against human cancer cell lines like HeLa and U87. nih.govijcce.ac.ir The mechanisms of action are also under investigation, with some anticancer derivatives being studied for their ability to induce apoptosis, generate reactive oxygen species (ROS), and reduce mitochondrial membrane potential. ijcce.ac.ir
The table below summarizes findings from recent research on structurally related N-acetamide thiazole derivatives.
| Compound Class | Biological Activity Investigated | Key Findings |
| N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamides | Antibacterial, Nematicidal | Some compounds showed potent antibacterial activity against Xanthomonas species, superior to commercial bactericides. One derivative displayed excellent nematicidal activity against Meloidogyne incognita. nih.gov |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-phenylacetamido)acetamides | Anticancer | Derivatives exhibited significant cytotoxic activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines. Mechanistic studies suggested induction of apoptosis and generation of reactive oxygen species. ijcce.ac.ir |
| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Urease Inhibition, Antioxidant | Compounds showed significant urease inhibition, with some being more active than the standard. Molecular docking studies indicated binding to the non-metallic active site of the urease enzyme. nih.gov |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial, Anticancer | Certain derivatives displayed promising antimicrobial activity. Others were found to be active against the MCF7 breast cancer cell line. nih.gov |
These studies collectively underscore the therapeutic potential of N-acetamide thiazole derivatives. The presence of the 4-hydroxyphenyl group in the target compound, this compound, is of particular interest, as phenolic hydroxyl groups are often associated with antioxidant properties and can participate in crucial hydrogen bonding interactions with biological targets. Future research focused specifically on this compound could therefore uncover unique and valuable biological activities.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-10(6-16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWPBGOUVNUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60802603 | |
| Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64309-02-0 | |
| Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64309-02-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N 4 4 Hydroxyphenyl 1,3 Thiazol 2 Yl Acetamide
Strategic Approaches to the Synthesis of the 1,3-Thiazole Core
The formation of the 1,3-thiazole ring is a critical step in the synthesis of the target compound. This is typically achieved by forming the key intermediate, 2-amino-4-(4-hydroxyphenyl)thiazole, which serves as the scaffold for subsequent modifications.
The most classical and widely utilized method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis. synarchive.comderpharmachemica.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of the precursor to the target molecule, the specific reactants are typically a 2-halo-1-(4-hydroxyphenyl)ethanone (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) and thiourea (B124793). nanobioletters.comaip.org
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comresearchgate.net This method is known for its simplicity and generally high yields. chemhelpasap.com Various modifications to the reaction conditions have been developed to improve efficiency and environmental friendliness, including the use of heterogeneous reusable catalysts like copper silicate, or non-conventional heating methods such as microwave irradiation. nanobioletters.commdpi.comnih.gov
| α-Haloketone | Thio-reagent | Catalyst/Solvent | Conditions | Yield | Reference(s) |
| Substituted Phenacyl Bromide | Thiourea | Copper Silicate / Ethanol (B145695) | Reflux, 78°C | Excellent | nanobioletters.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica (B1680970) supported tungstosilisic acid | Ultrasonic irradiation | 79-90% | mdpi.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Substituted Thioureas | Methanol | Microwave heating | High | nih.gov |
| 2-Bromo-1-phenylethanone | Thiosemicarbazide | N/A | Multicomponent reaction | Good | asianpubs.org |
This table presents various conditions reported for the Hantzsch synthesis of 2-aminothiazole derivatives, illustrating the versatility of this condensation reaction.
Beyond single-step condensations, the 2-aminothiazole core can be constructed through more elaborate multi-step sequences. These routes offer flexibility in introducing various substituents and can be advantageous when specific precursors are more readily available.
One such pathway begins with a substituted benzonitrile (B105546). derpharmachemica.com The nitrile is first hydrolyzed to the corresponding benzoic acid, which is then converted to an acid chloride using thionyl chloride. Reaction with N,O-dimethylhydroxylamine yields a Weinreb amide. This intermediate is treated with a Grignard reagent to form a ketone, which is subsequently brominated at the α-position. The resulting α-bromoketone then undergoes the classical Hantzsch cyclocondensation with a substituted thiourea to afford the final 2-aminothiazole derivative. derpharmachemica.com
Another comprehensive multi-step approach starts from p-phenylenediamine. nih.gov The synthesis involves a sequence of protection, amide formation, and deprotection to generate a 4-amino-N-phenylacetamide intermediate. This is then converted into an isothiocyanate, which reacts to form a thiourea derivative. The final step is the condensation of this thiourea with an appropriate α-halocarbonyl compound to yield the desired N-substituted-2-amino-4-arylthiazole. nih.gov
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Benzonitrile | Acid Hydrolysis | Benzoic Acid |
| 2 | Benzoic Acid | Thionyl Chloride (SOCl₂) | Benzoyl Chloride |
| 3 | Benzoyl Chloride | N,O-Dimethylhydroxylamine, Triethylamine | Weinreb Amide |
| 4 | Weinreb Amide | Grignard Reagent (e.g., CH₃MgBr) | Ketone |
| 5 | Ketone | Bromine (Br₂) | α-Bromoketone |
| 6 | α-Bromoketone | Thiourea | 2-Aminothiazole Derivative |
This table outlines the key transformations in a multi-step synthesis of a 2-aminothiazole core starting from a benzonitrile precursor, as described by Venkata Rao et al. derpharmachemica.com
Introduction of the N-Acetamide Moiety
Once the 2-amino-4-(4-hydroxyphenyl)thiazole core is synthesized, the final step to obtain the target molecule is the introduction of the N-acetamide group at the 2-amino position.
The acylation of the 2-aminothiazole intermediate is a standard amide bond formation reaction. This is commonly achieved using conventional acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270). nih.govmdpi.com Solvent-free conditions using acetic anhydride have also been reported as a convenient method. nih.govmdpi.com
While effective, reagents like acetic anhydride and acetyl chloride are corrosive and highly sensitive to moisture. umpr.ac.id An alternative and greener approach involves the direct use of acetic acid as the acetylating agent. This method avoids the handling of unstable reagents and has been successfully used for the N-acetylation of 2-aminobenzothiazoles, yielding the corresponding acetamides in high yields (82-88%). umpr.ac.id The reaction is typically carried out by refluxing the aminothiazole in acetic acid. umpr.ac.id
| Starting Material | Acetylating Agent | Solvent/Catalyst | Conditions | Yield | Reference(s) |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic Anhydride | Solvent-free | N/A | Good | nih.govmdpi.com |
| 2-Aminobenzothiazole | Acetic Acid | Acetic Acid (as solvent) | Reflux, 8-10 hours | 82-88% | umpr.ac.id |
| 2-Amino-4-halothiazole | Acyl Chloride | THF, Triethylamine (Et₃N) | 0°C - 20°C | Low (19%) | nih.gov |
| 2-Aminothiazole | Various Acyl Halides | Dry Pyridine | N/A | High | nih.gov |
This table compares different reported methods for the N-acetylation of aminothiazole derivatives, highlighting the variety of reagents and conditions that can be employed.
Synthesis of the 4-(4-Hydroxyphenyl) Substituent
The most direct strategy for introducing the 4-(4-hydroxyphenyl) moiety is to use a pre-functionalized precursor in the Hantzsch synthesis. The required α-haloketone, 2-bromo-1-(4-hydroxyphenyl)ethanone, is prepared by the bromination of 4-hydroxyacetophenone. derpharmachemica.comasianpubs.org This ensures that the desired substituent is correctly positioned from the outset of the thiazole ring formation. This approach is efficient as it avoids additional functional group manipulation steps on the heterocyclic core.
An alternative strategy involves post-synthetic modification. In this approach, the thiazole ring is first synthesized with a protected hydroxyl group on the phenyl ring. For instance, a synthesis can start with 4-(4-benzyloxyphenyl)thiazole. prepchem.com After the thiazole core is formed, the benzyl (B1604629) protecting group is removed to reveal the free hydroxyl group. This deprotection can be achieved by treating the compound with a strong acid, such as 47% aqueous hydrogen bromide, at an elevated temperature. prepchem.com This method provides an alternative route, especially if the precursor with the free hydroxyl group is incompatible with certain reaction conditions.
| Strategy | Key Precursor / Intermediate | Reaction | Key Features | Reference(s) |
| Pre-functionalization | 4-Hydroxyacetophenone | 1. Bromination to 2-bromo-1-(4-hydroxyphenyl)ethanone2. Hantzsch condensation with thiourea | Incorporates the final substituent from the start; efficient. | derpharmachemica.comasianpubs.org |
| Post-synthetic Modification | 4-(4-Benzyloxyphenyl)thiazole | Cleavage of benzyl ether with aqueous HBr | Protects the hydroxyl group during synthesis; requires an additional deprotection step. | prepchem.com |
This table summarizes the two primary strategies for incorporating the 4-(4-hydroxyphenyl) substituent into the thiazole ring structure.
Green Chemistry Approaches and Sustainable Synthetic Routes
The synthesis of thiazole derivatives, which are valuable scaffolds in pharmaceutical development, has traditionally involved methods that can be hazardous and generate significant chemical waste. nih.govresearchgate.net In response, the principles of green chemistry are being increasingly applied to develop more environmentally benign and efficient synthetic routes. researchgate.net These approaches focus on minimizing waste, using less toxic reagents and solvents, improving energy efficiency, and utilizing renewable starting materials. jddhs.comresearcher.life
For the synthesis of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, sustainable methodologies can be applied to the classical Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. Greener alternatives aim to enhance the efficiency and reduce the environmental footprint of this process. derpharmachemica.com
Key Green Synthetic Techniques:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically shorter reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govjddhs.comijpsr.com The application of microwave energy can be particularly effective for condensation reactions involved in forming the thiazole ring. mdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govresearcher.life This energy-efficient method can promote the synthesis of heterocyclic compounds under milder conditions. researchgate.net
Green Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jddhs.com Green chemistry promotes the use of safer alternatives such as water, ethanol, or supercritical carbon dioxide (scCO₂). jddhs.commdpi.com For the synthesis of polar molecules like this compound, using ethanol or water as a solvent can significantly reduce the environmental impact. mdpi.com
Mechanochemistry (Solvent-Free Synthesis): This approach involves conducting reactions by grinding solid reactants together, often with a catalytic agent, thereby eliminating the need for a solvent. researchgate.netijpsr.com This method is highly efficient, reduces waste, and simplifies product isolation. nih.govresearchgate.net
Green Catalysis: The use of recyclable or non-toxic catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can improve the atom economy and sustainability of a synthesis. jddhs.commdpi.com For instance, using a solid acid catalyst like montmorillonite-K10 can facilitate the one-pot synthesis of 2-aminothiazoles from methylcarbonyls and thiourea, which can be easily recovered and reused. researchgate.net
The following table compares conventional and green synthetic approaches for thiazole derivatives.
| Feature | Conventional Synthesis | Green Chemistry Approaches | Advantages of Green Approach |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Faster reactions, reduced energy consumption. jddhs.com |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, supercritical fluids, or solvent-free conditions. jddhs.commdpi.com | Reduced toxicity and environmental pollution. jddhs.com |
| Reaction Time | Often several hours to days | Minutes to a few hours. ijpsr.com | Increased throughput and efficiency. |
| Yields | Variable | Often higher yields (80-96% reported for related compounds). ijpsr.com | Better resource utilization, less waste. |
| Catalysts | Often stoichiometric, hazardous acids/bases | Recyclable heterogeneous catalysts, biocatalysts. mdpi.comresearchgate.net | Reduced waste, catalyst can be reused. researchgate.net |
| Waste Generation | Significant | Minimized | Lower disposal costs and environmental impact. nih.gov |
Advanced Purification and Isolation Techniques for the Compound
Achieving a high degree of purity is critical for chemical compounds intended for further use, particularly in pharmaceutical applications. google.comijddr.in The purification of this compound and its precursors involves several standard and advanced techniques designed to remove unreacted starting materials, by-products, and other impurities. ijddr.in
Key Purification and Isolation Methods:
Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. ijddr.in For the purification of 2-aminothiazole, a common precursor, recrystallization from ethanol has been reported. chemicalbook.com Given the structure of the title compound, a polar solvent system, potentially involving ethanol, methanol, or aqueous mixtures, would likely be effective. nih.gov
Column Chromatography: A highly versatile method for separating components of a mixture. derpharmachemica.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components separate based on their differential adsorption to the stationary phase. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). derpharmachemica.com
Precipitation of Intermediates: A clever strategy to ensure high purity in the final product is to purify key intermediates rigorously. For example, 2-aminothiazole, a likely precursor, can be purified by reacting it with sulfur dioxide in an aqueous solution. google.com This forms a relatively insoluble bisulfite adduct that precipitates from the solution and can be isolated by filtration. The purified 2-aminothiazole can then be regenerated from this adduct, ensuring that a high-purity starting material is carried forward in the synthesis. google.com
The following table summarizes the primary purification techniques applicable to this compound.
| Technique | Principle | Applicability to Target Compound | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. ijddr.in | Highly suitable for the final solid product to remove minor impurities. | Selection of the appropriate solvent system is crucial for high yield and purity. ijddr.in |
| Column Chromatography | Differential adsorption of mixture components onto a solid stationary phase as a mobile phase passes through it. derpharmachemica.com | Effective for separating the target compound from structurally similar by-products or unreacted starting materials. | Can be time-consuming and requires significant solvent volumes. |
| Precipitation/Adduct Formation | Chemical conversion of an intermediate into an insoluble form that can be easily separated by filtration. google.com | Primarily used for purifying precursors like 2-aminothiazole to ensure the final product's purity. google.com | Requires an additional chemical step for regeneration of the purified intermediate. |
Structural Characterization and Elucidation Studies
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. In ¹H NMR analysis, the chemical shifts, integration, and splitting patterns of the proton signals provide definitive evidence for the compound's structure.
The protons of the hydroxyphenyl group typically appear as distinct doublets in the aromatic region of the spectrum, a result of ortho-coupling. The single proton on the thiazole (B1198619) ring manifests as a singlet, its chemical shift influenced by the heterocyclic environment. The protons of the acetamide (B32628) group are also readily identifiable, with the NH proton appearing as a broad singlet and the methyl protons as a sharp singlet.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom, including those in the phenyl ring, the thiazole ring, the carbonyl group, and the methyl group. The chemical shifts are characteristic of their specific chemical environments, confirming the presence of these key structural motifs. For the related compound N-(5-iodo-4-phenylthiazol-2-yl)acetamide, ¹H NMR data shows signals at 11.37 ppm (s, 1H, NH), 7.80 ppm (m, 2H, Ar-H), 7.43 ppm (m, 3H, Ar-H), and 1.62 ppm (s, 3H, CH₃). nih.gov The ¹³C NMR for this similar structure shows signals at 168.8 (C=O), 163.6 (C-thiazole), 151.4 (C-thiazole), 134.5 (C-Ar), 129.0 (CH-Ar), 128.9 (CH-Ar), 128.7 (CH-Ar), 62.4 (C-thiazole), and 21.9 (CH₃). nih.gov
Table 1: Expected ¹H NMR Spectral Data for this compound This table is predictive, based on general principles and data from analogous structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | ~9.0-10.0 | singlet (broad) |
| Amide NH | ~11.0-12.0 | singlet (broad) |
| Phenyl H (ortho to OH) | ~6.8-7.0 | doublet |
| Phenyl H (meta to OH) | ~7.6-7.8 | doublet |
| Thiazole H | ~7.2-7.5 | singlet |
Table 2: Expected ¹³C NMR Spectral Data for this compound This table is predictive, based on general principles and data from analogous structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | ~168-170 |
| Thiazole C2 (attached to N) | ~160-165 |
| Phenyl C (attached to OH) | ~155-158 |
| Thiazole C4 (attached to phenyl) | ~148-152 |
| Phenyl C (ipso, attached to thiazole) | ~125-128 |
| Phenyl CH | ~115-130 |
| Thiazole C5 | ~105-110 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds.
Key absorptions include a broad band in the region of 3200-3400 cm⁻¹, indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching of the amide group is also observed in this region, typically around 3300-3100 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretching vibration is prominent around 1650-1680 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings appear in the 1600-1450 cm⁻¹ region. For instance, in a complex of N-(4-hydroxyphenyl) acetamide, the N-H valence vibrations are noted to shift upon coordination, indicating the involvement of this group.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Phenol | O-H stretch | 3200-3400 (broad) |
| Amide | N-H stretch | 3100-3300 |
| Amide | C=O stretch (Amide I) | 1650-1680 |
| Aromatic/Heterocyclic | C=C and C=N stretch | 1450-1600 |
| Amide | N-H bend (Amide II) | 1510-1570 |
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, C₁₁H₁₀N₂O₂S. The mass spectrum typically shows a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For N-(4-hydroxyphenethyl)acetamide, a related compound, the protonated molecule [M+H]⁺ was observed at m/z 180. researchgate.net Similarly, a fragment peak for the N-(4-hydroxyphenyl) acetamide molecular ion has been identified at m/z=150 in fragmentation studies. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation, showing characteristic losses of fragments such as the acetyl group.
Crystallographic Analysis of the Solid State Structure
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of the molecular structure, including the planarity of the ring systems and the torsion angles between them.
While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related structures provides valuable insights. For example, in the structure of 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl ring is significantly twisted with respect to the thiazole ring. nih.gov In another case, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole rings was found to be 38.94 (16)° in one of its crystallographically independent molecules. nih.gov It is expected that in this compound, there would also be a significant dihedral angle between the hydroxyphenyl and thiazole rings, influenced by steric and electronic factors. The crystal system, space group, and unit cell dimensions derived from this analysis precisely define the crystalline lattice.
Analysis of Intermolecular and Intramolecular Interactions within Crystal Lattices
The packing of molecules within the crystal lattice is governed by a network of non-covalent interactions. In the solid state of this compound, hydrogen bonding is expected to play a dominant role. The phenolic hydroxyl group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen, the nitrogen atom of the thiazole ring, and the hydroxyl oxygen can act as acceptors.
Biological Activity Investigations Pre Clinical and Mechanistic Focus
Anticancer and Cytotoxic Activities in Cellular Models
The anticancer potential of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and related thiazole (B1198619) derivatives has been explored through numerous pre-clinical studies. These investigations have established the cytotoxic capabilities of the 1,3-thiazole scaffold, a core component of the compound, against a range of human cancers.
Evaluation of In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
The 1,3-thiazole nucleus is a key feature in many compounds demonstrating significant anticancer effects. ijcce.ac.ir Derivatives of this structure have been evaluated against a wide array of human cancer cell lines, showing varied and potent cytotoxic activity. While specific IC50 values for this compound are not extensively detailed in the reviewed literature, the activity of analogous compounds provides insight into its potential efficacy.
For instance, various substituted 1,3-thiazole derivatives have demonstrated potent cytotoxic activity against cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir In some studies, HeLa and U87 cells showed greater sensitivity to these compounds compared to the A549 cell line. ijcce.ac.ir Similarly, other research has highlighted the activity of related compounds against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov The cytotoxic properties of compounds containing a 1,3,4-thiadiazole (B1197879) ring, which is structurally related to the thiazole ring, have also been noted against skin cancer cells (SK-MEL-2). nih.gov For example, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was found to be most active in inhibiting the growth of the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL. nih.gov
| Compound Class | Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|---|
| 1,3-Thiazole Derivatives | HeLa | Cervical Cancer | Potent Cytotoxicity | ijcce.ac.ir |
| 1,3-Thiazole Derivatives | A549 | Lung Carcinoma | Moderate Resistance | ijcce.ac.ir |
| 1,3-Thiazole Derivatives | U87 | Glioblastoma | Potent Cytotoxicity | ijcce.ac.ir |
| 1,3,4-Thiadiazole Derivatives | PC3 | Prostate Cancer | Evaluated | nih.gov |
| 1,3,4-Thiadiazole Derivatives | MCF-7 | Breast Cancer | Evaluated | nih.gov |
| 1,3,4-Thiadiazole Derivatives | SK-MEL-2 | Skin Cancer | Active Growth Inhibition | nih.gov |
Mechanisms of Action Underlying Cytotoxicity
Research into the cytotoxic effects of thiazole-containing compounds has identified several key mechanisms through which they exert their anticancer activity. These mechanisms often involve the initiation of programmed cell death and the disruption of essential cellular processes.
A primary mechanism underlying the anticancer activity of this compound and related compounds is the induction of apoptosis, or programmed cell death. nih.gov Studies on similar synthetic retinoids, such as N-(4-hydroxyphenyl)retinamide (Fenretinide), have shown the induction of apoptosis in various malignant cells, including human prostate carcinoma cells. nih.gov This process is often evidenced by DNA ladder formation and increased enzymatic labeling of DNA breaks. nih.gov
The apoptotic cascade is frequently mediated by the activation of caspases, a family of protease enzymes. Investigations into 1,3-thiazole and 1,3,4-thiadiazole derivatives have demonstrated their ability to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. ijcce.ac.irnih.gov For example, certain 1,3,4-thiadiazole derivatives were found to enhance the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.gov The activation of these enzymes is a critical step in the apoptotic pathway, leading to the systematic dismantling of the cell. nih.gov
Mitochondria play a crucial role in the regulation of apoptosis. A key event in the initiation of the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Several studies on cytotoxic 1,3-thiazole derivatives have confirmed their capability to reduce MMP. ijcce.ac.irijcce.ac.ir The loss of MMP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates the caspase cascade and commits the cell to apoptosis. nih.gov This collapse of the mitochondrial membrane potential is a significant indicator of mitochondrial dysfunction and a hallmark of early apoptosis. nih.gov
Another important mechanism implicated in the cytotoxicity of this class of compounds is the generation of reactive oxygen species (ROS). ijcce.ac.ir ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cell structures, leading to a state known as oxidative stress. nih.gov The synthetic retinoid N-(4-hydroxyphenyl)retinamide has been shown to increase the levels of ROS in cancer cells, and this effect is directly linked to the induction of apoptosis. nih.gov In fact, the apoptotic effects of this retinoid could be suppressed by the use of antioxidants, highlighting the critical role of ROS in its mechanism of action. nih.gov The accumulation of ROS can disrupt cellular homeostasis, damage DNA, lipids, and proteins, and trigger apoptotic cell death pathways. nih.gov
Enzyme Inhibition (e.g., Tyrosine Kinases, Acetylcholinesterase)
The core structure of this compound is a recurring motif in the design of various enzyme inhibitors. While specific inhibitory data for this exact compound is not extensively detailed in publicly available research, the broader class of thiazole-containing acetamides has been evaluated against several important enzyme targets.
Tyrosine Kinases: Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. brieflands.com The thiazole scaffold is a key feature in a number of kinase inhibitors. chapman.edunih.gov For example, Dasatinib, a potent pan-Src kinase inhibitor approved for cancer therapy, contains an amino-thiazole moiety. chapman.edu Research into N-benzyl substituted acetamide (B32628) derivatives of (2-morpholinoethoxy)phenyl)thiazole, which are structurally related to the subject compound, has demonstrated Src kinase inhibitory activities in the low micromolar range. chapman.edu These findings suggest that the thiazole-acetamide framework is a viable starting point for developing tyrosine kinase inhibitors.
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Thiazole and its derivatives have been explored for their potential as AChE inhibitors. nih.govmdpi.com Studies on novel series of thiazoloindazole-based acetamides and 1,3,4-thiadiazole derivatives have identified compounds with significant AChE inhibitory potential, with some exhibiting potency in the nanomolar range, comparable or superior to the reference drug donepezil. nih.govtbzmed.ac.ir Molecular docking studies of these related compounds have revealed key interactions with the active site of the AChE enzyme, often involving hydrogen bonding with residues like Tyr121. tbzmed.ac.ir
Antimicrobial Efficacy and Spectrum of Activity
The thiazole ring is a prominent feature in many compounds investigated for their antimicrobial properties. researchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic microbes.
Antibacterial Properties Against Gram-Positive and Gram-Negative Strains
Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Various studies have evaluated compounds with the 4-phenyl-thiazol-2-yl acetamide core against both Gram-positive and Gram-negative bacteria.
For instance, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). researchgate.net Similarly, other research has confirmed the activity of related thiazole structures against strains like Bacillus cereus, Salmonella typhi, and Klebsiella aerogenes. nih.gov The presence and position of substituents on the phenyl ring, such as the hydroxyl group in the subject compound, can significantly influence the antibacterial potency. nih.gov For example, one study noted that a 4-hydroxyphenyl substituent positively influenced antimicrobial activity. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | S. aureus, B. subtilis, E. coli, K. aerogenes | 4-64 | nih.gov |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | S. aureus, B. subtilis, E. coli | Promising | researchgate.net |
This table is interactive. Click on the headers to sort.
Antifungal Properties Against Pathogenic Fungi
In addition to antibacterial effects, the antifungal potential of thiazole derivatives has been a subject of investigation. nanobioletters.comnih.gov Pathogenic fungi, such as Candida albicans and Aspergillus niger, are common targets in these studies. researchgate.netresearchgate.net
Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated their efficacy against these specific fungal strains. researchgate.net Another study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) compound with potent, broad-spectrum antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.0625 to 4 µg/ml against various pathogenic fungi. nih.gov These findings highlight the potential of the 4-phenyl-thiazole core structure in the development of new antifungal agents.
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Type | Fungal Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | A. niger, C. albicans | Promising | researchgate.net |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625-4 | nih.gov |
This table is interactive. Click on the headers to sort.
Specific Target Identification in Microbial Systems (e.g., FabH−CoA complex for E. coli, DprE1 for M. tuberculosis)
Identifying the specific molecular targets of antimicrobial compounds is crucial for understanding their mechanism of action and for rational drug design.
DprE1 for M. tuberculosis : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a vulnerable and attractive target for new anti-tuberculosis drugs. nih.govnih.gov Several classes of potent inhibitors targeting DprE1 have been discovered, most notably the benzothiazinones (BTZs). nih.govresearchgate.net These compounds act as covalent inhibitors of DprE1. nih.gov While direct inhibition by this compound has not been reported, other thiazole-based derivatives have been synthesized and investigated as selective DprE1 inhibitors. nih.gov
FabH for E. coli : In the bacterial fatty acid synthesis (FAS-II) pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that initiates the entire process. nih.gov Its essential role and specificity to bacteria make it an important target for novel antibacterial agents. nih.gov The inhibition of FabH disrupts fatty acid biosynthesis, leading to bacterial death. While a direct link to this compound is not established in the literature, the search for novel FabH inhibitors is an active area of research for developing new antibiotics against multidrug-resistant bacteria.
Anti-inflammatory Investigations
In Vitro Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. The denaturation of proteins can lead to the production of autoantigens, which can trigger autoimmune and inflammatory responses. innpharmacotherapy.com Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its potential anti-inflammatory activity. This is often studied in vitro using proteins like bovine serum albumin (BSA) or egg albumin. innpharmacotherapy.com
While specific data on the protein denaturation inhibition activity of this compound is scarce, research on other acetamide derivatives has shown potential in this area. For example, studies on phenoxy acetamide derivatives have been conducted to evaluate their effects on albumin denaturation, suggesting that the acetamide scaffold can contribute to anti-inflammatory effects. researchgate.net This assay provides a valuable preliminary screening method for anti-inflammatory potential.
Anticonvulsant and Antiepileptic Research
A comprehensive review of published scientific literature did not identify any specific studies evaluating the anticonvulsant activity of this compound in standard preclinical seizure models, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests. While other thiazole and thiazolidinone derivatives have been assessed in these models, data for this particular compound is not available. slideshare.netnuph.edu.uamdpi.com
There is currently no specific information available from preclinical studies that elucidates the neurochemical mechanisms of this compound. Research has not yet been published detailing its potential interactions with GABAergic pathways or its effects on voltage-gated ion channels, which are common targets for anticonvulsant agents. nih.govnih.gov
Structure Activity Relationship Sar and Structural Optimization
Impact of Substitutions on the 4-(4-Hydroxyphenyl) Moiety
The 4-(4-hydroxyphenyl) group at the C4 position of the thiazole (B1198619) ring is a crucial determinant of biological activity, primarily due to its electronic properties and its ability to participate in hydrogen bonding. nih.govresearchgate.net
The phenolic hydroxyl (-OH) group is a key feature, acting as both a hydrogen bond donor and acceptor. This functionality can significantly influence how the molecule interacts with biological targets. nih.govresearchgate.net Studies on related phenolic thiazoles have demonstrated that the presence and position of hydroxyl groups on the phenyl ring are vital for activities like antioxidant and antiradical effects. nih.govresearchgate.net For instance, in some series, a catechol (dihydroxy) substitution on the phenyl ring was found to enhance antioxidant activity. nih.gov
Modifying or replacing the hydroxyl group, or adding other substituents to the phenyl ring, can drastically alter the compound's biological profile. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the electron density of the aromatic system, affecting its binding capabilities.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) can enhance certain activities. In studies of related 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a methoxy group at the para-position of the phenyl ring led to improved cytotoxic activity against Caco-2 cancer cells. nih.gov Similarly, in other thiazole series, methoxy-substituted compounds showed potent anticancer effects. nih.govmdpi.com
Electron-Withdrawing Groups (EWGs): Halogens such as chlorine (-Cl) and bromine (-Br) are common substituents. Their presence can enhance lipophilicity, potentially improving cell membrane permeability. Research on various thiazole derivatives has shown that the presence of an electronegative chlorine atom is often an essential requirement for potent antiproliferative activity. mdpi.com For example, one thiazole-pyridine hybrid showed better anti-breast cancer efficacy, which was attributed to a chlorine atom on the pyridine (B92270) ring. nih.gov Fluorine substitution has also been noted for improving cytotoxic profiles in related scaffolds. nih.govmdpi.com
The table below summarizes SAR findings from analogous 4-phenylthiazole (B157171) structures, illustrating the impact of phenyl ring substitutions on anticancer activity.
| Parent Scaffold | Substitution on Phenyl Ring (R) | Biological Activity (Cancer Cell Line) | Observation |
| 2-Phenylthiazole-4-carboxamide | 4-OCH₃ | Cytotoxicity (Caco-2) | Improved activity compared to unsubstituted analog. nih.gov |
| 2-Phenylthiazole-4-carboxamide | 3-F | Cytotoxicity (T47D, Caco-2, HT-29) | Good activity profile against all tested cell lines. nih.gov |
| Thiazole-Pyridine Hybrid | 4-Cl (on separate pyridine ring) | Anticancer (MCF-7) | Enhanced efficacy attributed to the EWG. nih.gov |
| Paeonol-2-aminothiazole | F, OCH₃ | Cytotoxicity | Showed potent cytotoxic effects against tested cancer cell lines. mdpi.com |
Role of the N-Acetamide Group in Modulating Activity
The N-acetamide group at the C2 position of the thiazole ring is fundamental to the molecule's identity and plays a significant role in modulating its interaction with biological targets. This group can act as a hydrogen bond donor (via the N-H) and acceptor (via the C=O), providing critical anchor points for binding. mdpi.com
SAR studies on related 2-aminothiazole (B372263) derivatives have shown that modification of this group can significantly impact potency and selectivity.
Acyl Chain Length: The length of the acyl chain can influence activity. In one study comparing 2-acetamido (two-carbon chain) and 3-propanamido (three-carbon chain) moieties on a 2-aminothiazole core, the longer chain was found to improve antitumor activity. nih.gov This suggests that the additional flexibility and reach of the propanamido group may allow for better interaction with the target site.
Replacement of the Acetyl Group: Replacing the acetyl group with other moieties can lead to dramatic changes in the biological profile. For example, replacing a pyrimidin-4-ylamino group in the drug Dasatinib with an acetylamide group was found to reduce activity against solid tumors but significantly improve selectivity for human K563 leukemia cells. nih.gov
Importance of Acylation: The presence of an N-acyl group, such as acetamide (B32628), can be superior to a simple amino group. Studies on aminothiazole and aminothiadiazole derivatives found that N-acetyl or N-propionyl substitutions led to a great increase in binding affinity and selectivity for human adenosine (B11128) A₃ receptors. nih.gov Furthermore, in the synthesis of benzothiazole (B30560) derivatives, protecting the amino group as an acetamide not only improved reaction yields but also resulted in compounds with stronger nitric oxide scavenging (antioxidant) activity. mdpi.com
The following table illustrates the effect of modifying the N-acyl group on biological activity in analogous compounds.
| Parent Scaffold | Group at C2-Amine | Biological Activity | Observation |
| 2-Aminothiazole Derivative | N-Acetamide (-NHCOCH₃) | Antitumor | Less active than the N-Propanamide analog. nih.gov |
| 2-Aminothiazole Derivative | N-Propanamide (-NHCOCH₂CH₃) | Antitumor | Improved activity over the N-Acetamide analog. nih.gov |
| 2-Aminothiazole Template | N-Acetyl (-NHCOCH₃) | Adenosine A₃ Receptor Binding | Greatly increased affinity and selectivity. nih.gov |
| 6-Aminobenzothiazole | N-Acetamide (-NHCOCH₃) | Antioxidant (NO Scavenging) | More active than the unprotected amine (-NH₂) analog. mdpi.com |
Influence of the Thiazole Ring Substituents on Biological Profiles
The thiazole ring is a versatile heterocyclic scaffold that can be modified at various positions to generate compounds with a wide spectrum of therapeutic potentials. nih.govnih.gov In the N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide structure, positions C2 and C4 are substituted. The introduction of additional substituents, particularly at the C5 position, is a common strategy to explore new interactions and optimize activity.
The electronic nature of the thiazole ring itself is important; the nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in unique interactions due to its electronic properties. mdpi.com SAR studies on related compounds reveal key insights:
Substitution at C4: The nature of the aryl group at C4 is critical. As discussed in section 5.1, substitutions on the 4-phenyl ring directly impact activity. Replacing the phenyl ring entirely with other groups, such as a methyl group, has been shown to alter the compound's antioxidant potential. In one study, substitution with a phenyl ring was found to be more favorable for reducing cytotoxicity than substitution with a methyl group. nih.gov
Substitution at C5: The C5 position is a frequent target for derivatization. Introducing small alkyl or aryl groups, halogens, or functional groups that can act as hydrogen bond donors or acceptors can significantly influence the biological profile. For instance, in a series of thiazole-containing coumarin (B35378) derivatives, fluorine substitution at the C5 position of a linked indole (B1671886) ring was associated with high anticancer activity. nih.gov
Bioisosteric Replacement: The thiazole ring can be replaced with other five-membered heterocycles, such as thiadiazole, to modulate the electronic and steric properties of the molecule. In a study on adenosine A₃ receptor antagonists, switching from a 2-aminothiazole to a 5-aminothiadiazole template, while keeping other key substituents, resulted in an increase in receptor affinity. This was attributed to the potential for an additional hydrogen bond with the nitrogen atom of the thiadiazole ring. nih.gov
The data table below provides examples of how substitutions on the thiazole ring or its bioisosteric replacement can affect biological outcomes.
| Scaffold Type | Substitution/Modification | Biological Activity | Observation |
| Phenolic Thiazole | C4-Phenyl instead of C4-Methyl | Cytotoxicity | Phenyl substitution was more favorable (less toxic). nih.gov |
| Indole-Thiazole Hybrid | C5-Fluorine (on indole ring) | Anticancer | Associated with high activity. nih.gov |
| Adenosine Receptor Antagonist | Thiazole replaced with Thiadiazole | Receptor Affinity (A₃) | Increased binding affinity observed. nih.gov |
| 2-Aminothiazole Derivative | C5-Benzoyl | Antitubercular | Synthesized derivatives were screened for antitubercular activity. researchgate.net |
Identification of Essential Pharmacophoric Features for Specific Activities
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For the this compound scaffold, a general pharmacophore can be proposed based on its constituent functional groups, which are known to be important for molecular recognition at various biological targets.
The key pharmacophoric features of this scaffold include:
Hydrogen Bond Donor (HBD): The hydroxyl group on the phenyl ring is a prominent HBD. The N-H of the acetamide group also serves as an HBD. These are crucial for forming directed interactions with amino acid residues like aspartate, glutamate, or serine in a receptor's active site.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group is a strong HBA. The nitrogen atom in the thiazole ring can also act as an HBA. These features can interact with hydrogen bond-donating residues such as lysine (B10760008) or arginine.
Aromatic Ring (AR): The 4-hydroxyphenyl moiety provides a planar aromatic region capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. mdpi.com The thiazole ring itself is also an aromatic feature.
Hydrophobic Features (HY): The phenyl ring and the methyl group of the acetamide moiety contribute to the molecule's hydrophobic character, which is important for entering and fitting into nonpolar cavities of a target protein.
Docking studies on analogous thiazole derivatives have provided insights into how these features interact. For instance, in one study, the nitrogen atom of the thiazole ring was shown to form a hydrogen bond, while the adjacent benzene (B151609) ring engaged in π-stacking interactions. mdpi.com The combination and spatial orientation of these features are critical for high-affinity binding and biological activity.
The table below outlines the essential pharmacophoric features of the core scaffold and their potential roles in biological interactions.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Interaction |
| Aromatic Ring (AR) | 4-Hydroxyphenyl Ring | π-π stacking, hydrophobic interactions. |
| Hydrogen Bond Donor (HBD) | Phenolic -OH group | Forms hydrogen bonds with acceptor residues. |
| Aromatic/HBA Feature | Thiazole Ring | π-π stacking; Nitrogen atom acts as H-bond acceptor. mdpi.com |
| Hydrogen Bond Donor (HBD) | Acetamide N-H | Forms hydrogen bonds with acceptor residues. |
| Hydrogen Bond Acceptor (HBA) | Acetamide C=O | Forms hydrogen bonds with donor residues. |
| Hydrophobic Feature (HY) | Acetamide -CH₃ | Contributes to hydrophobic interactions. |
Design Principles for Derivatization to Enhance Specific Research Activities
Based on the established SAR and pharmacophore models, several design principles can be formulated to guide the derivatization of the this compound scaffold. The goal of such derivatization is to enhance specific activities, improve pharmacokinetic properties, or modulate selectivity. nih.govnih.gov
Key design strategies include:
Systematic Modification of the Phenyl Ring:
Position and Nature of Substituents: Introduce a variety of small, electronically diverse substituents (e.g., -F, -Cl, -CH₃, -CF₃, -NO₂) at the ortho- and meta-positions of the 4-hydroxyphenyl ring. This can fine-tune the electronic properties and steric profile to optimize binding. For example, adding EWGs may enhance anticancer activity. nih.govmdpi.com
Hydroxyl Group Modification: The phenolic -OH can be converted to an ether (-OCH₃) or ester (-OCOCH₃) to investigate the importance of its hydrogen-bonding capability and to increase lipophilicity, which may affect cell permeability.
Alteration of the N-Acetamide Linker:
Chain Homologation: Synthesize analogs with longer N-acyl chains (e.g., propanamide, butanamide) to explore deeper binding pockets and potentially increase potency, as suggested by studies on related antitumor agents. nih.gov
Introduction of Bulk: Replace the acetyl methyl group with larger aliphatic (e.g., isopropyl) or cyclic (e.g., cyclopropyl) groups to probe for steric tolerance at the binding site.
Substitution on the Thiazole Ring:
Scaffold Hopping and Bioisosteric Replacement:
Heterocycle Modification: Replace the thiazole ring with other bioisosteric heterocycles like thiadiazole, oxazole, or pyrazole. This can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the core scaffold, potentially leading to improved affinity or a different activity profile. nih.gov
Core Scaffold Morphing: In a broader approach, the entire thiazole-acetamide scaffold could be used as a fragment for designing new classes of molecules, such as macrocycles, that retain the key pharmacophoric features. researchgate.net
The following table summarizes potential derivatization strategies and their intended purpose based on SAR principles.
| Strategy | Modification Example | Rationale / Intended Outcome |
| Phenyl Ring Substitution | Add -Cl or -F at the C3 position. | Enhance lipophilicity and potentially increase antiproliferative activity. mdpi.com |
| Acyl Chain Extension | Change N-acetamide to N-propanamide. | Explore deeper binding pockets; may improve potency or alter selectivity. nih.gov |
| Thiazole C5 Substitution | Add a methyl or bromo group at C5. | Introduce new steric/electronic features to probe target interactions. |
| Bioisosteric Replacement | Replace thiazole with 1,3,4-thiadiazole (B1197879). | Modulate electronic properties and H-bonding capacity; may improve affinity. nih.gov |
| Hydroxyl Group Masking | Convert phenolic -OH to -OCH₃. | Decrease polarity; investigate the necessity of the H-bond donor feature. |
Computational and Theoretical Studies
Quantum Chemical Calculations and Molecular Electronic Structure
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of a molecule in its ground state can be accurately calculated. nih.govresearchgate.net This process is crucial as the geometry of a molecule dictates its physical and chemical properties. For acetamide (B32628) derivatives, DFT calculations have been successfully used to obtain optimized structures, which are confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring a true energy minimum is found. nih.gov The optimized geometry provides the essential starting point for all other computational analyses.
| Parameter | Description | Typical Method | Significance |
|---|---|---|---|
| Geometry Optimization | Finding the lowest energy conformation of the molecule. | DFT/B3LYP/6-311G(d,p) | Provides stable 3D structure, bond lengths, and angles. nih.govresearchgate.net |
| Vibrational Frequencies | Calculation of molecular vibrations to confirm a true minimum. | DFT/B3LYP/6-311G(d,p) | Absence of imaginary frequencies confirms a stable structure. nih.gov |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. For various thiazole (B1198619) and acetamide derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO, providing insights into their electronic behavior and potential for charge transfer within the molecule. nih.govresearchgate.net The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack.
| Orbital | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. youtube.com | Region of the molecule most likely to donate electrons (nucleophilic). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. youtube.com | Region of the molecule most likely to accept electrons (electrophilic). youtube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower stability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral potential. For compounds containing electronegative atoms like oxygen and nitrogen, such as N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, MEP analysis can identify these atoms as centers of negative potential, highlighting them as likely sites for hydrogen bonding and other intermolecular interactions. nih.govmdpi.com
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein (receptor). These methods are fundamental in drug discovery and design.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction. nih.gov For various thiazole and acetamide derivatives, molecular docking studies have been successfully employed to identify key interactions with the active sites of enzymes and receptors, providing a rationale for their observed biological activities. researchgate.net
Computational screening, also known as virtual screening, is a method used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. mdpi.com This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be tested experimentally. By using the three-dimensional structure of a target protein, virtual screening can identify potential inhibitors or activators from a database of compounds. Thiazole and acetamide-containing compounds have been subjected to computational screening to identify potential molecular targets, including enzymes and receptors involved in various diseases. nih.gov This highlights the utility of in silico methods in exploring the therapeutic potential of novel chemical entities.
Research Applications and Future Directions
Potential of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide as a Research Lead Compound
The 2-aminothiazole (B372263) nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. researchgate.net This scaffold is a cornerstone in the synthesis of numerous compounds with demonstrated activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. nih.govresearchgate.netmdpi.com Notably, it is a key component of established anticancer drugs like Dasatinib. nih.gov
This compound, which features an N-acyl modification of the 2-amino group, belongs to a chemical class that has shown significant promise. Research on N-Acyl-2-aminothiazoles has identified potent and selective inhibitors of key cellular enzymes like cyclin-dependent kinase 2 (CDK2), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov Furthermore, studies on the broader family of N-(4-(phenyl)thiazol-2-yl)acetamide derivatives have revealed compounds with potent activity against various cancer cell lines, including those resistant to standard therapies. nih.gov
The specific combination of the 4-hydroxyphenyl group at the 4-position and the acetamide (B32628) group at the 2-position of the thiazole (B1198619) ring in this compound provides a unique structural motif. This structure serves as an excellent starting point, or "lead compound," for the development of new therapeutic agents. Researchers can systematically modify different parts of the molecule to enhance its potency, selectivity, and pharmacokinetic properties, a process known as structure-activity relationship (SAR) studies. nih.gov For instance, a similar compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, was identified as a lead compound active against melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov
| Derivative Class | Reported Biological Activity | Potential Target(s) | Reference |
|---|---|---|---|
| N-Acyl-2-aminothiazoles | Antitumor | CDK2/cycE | nih.gov |
| 2-amino-thiazole-5-carboxylic acid phenylamides | Antiproliferative (Leukemia) | Kinases (e.g., Bcr-Abl) | nih.gov |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family | Anticancer (Melanoma, Pancreatic Cancer, CML) | Induction of apoptosis and autophagy | nih.gov |
| 2,4-disubstituted thiazoles | Antifungal (Anti-Candida) | Lanosterol-C14α-demethylase | nih.gov |
Development of Chemical Probes for Biological Pathway Elucidation
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function within a cell or organism. Given the potential of this compound to interact with specific cellular targets, it serves as an excellent scaffold for the design of such probes.
By chemically modifying the core structure, researchers can introduce functional groups that enable visualization or target identification. For example:
Fluorescent Tagging: A fluorescent dye could be attached to a non-essential part of the molecule. This would allow researchers to use techniques like fluorescence microscopy to visualize the compound's distribution within cells, providing clues about its site of action. nih.gov
Biotinylation: Attaching a biotin (B1667282) molecule creates a high-affinity handle that can be used for affinity purification. After treating cells with the biotinylated probe, researchers can lyse the cells and use streptavidin-coated beads to pull down the probe along with its bound protein target(s). These proteins can then be identified using mass spectrometry.
Photo-affinity Labeling: Incorporating a photo-reactive group allows for the formation of a permanent covalent bond between the probe and its target upon exposure to UV light. This technique is invaluable for irreversibly capturing and subsequently identifying the specific protein(s) the compound interacts with.
Developing such chemical probes from the this compound scaffold would be a critical step in elucidating the precise molecular mechanisms behind the biological activities observed in this class of compounds.
Challenges and Opportunities in the Synthesis and Characterization of Complex Derivatives
The synthesis of 2,4-disubstituted thiazoles is well-established, with the Hantzsch thiazole synthesis being a common and versatile method. nih.govresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, this would involve reacting 2-bromo-1-(4-hydroxyphenyl)ethan-1-one with N-acetylthiourea.
Challenges:
Reaction Conditions: While the synthesis is generally straightforward, optimizing reaction conditions to maximize yield and minimize side products can be challenging. Some synthetic routes require robust or harsh conditions that may not be compatible with sensitive functional groups on more complex derivatives. acs.org
Purification: The purification of the final products and intermediates often requires chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC), which can be time-consuming and require careful method development. jptcp.com
Starting Material Availability: The synthesis of a diverse library of derivatives is dependent on the commercial availability or efficient synthesis of a wide variety of substituted α-haloketones and thioamides. acs.org
Opportunities:
Combinatorial Chemistry: The core synthesis is amenable to combinatorial approaches, where large libraries of derivatives can be created by systematically varying the building blocks. This allows for the rapid exploration of the chemical space around the lead compound to identify molecules with improved properties. mdpi.com
Novel Methodologies: There is an ongoing opportunity to develop more efficient and environmentally friendly ("green") synthetic methods, such as one-pot reactions or using novel catalysts, to streamline the production of these derivatives. acs.org
Advanced Characterization: The unambiguous characterization of novel, complex derivatives relies on a suite of advanced analytical techniques. These are essential to confirm the structure and purity of the synthesized compounds.
| Technique | Purpose | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure and connectivity of atoms. | researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | biomedres.us |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and separates it from reactants and byproducts. | jptcp.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | researchgate.net |
Integration of Multi-omics Data with Compound Activity for Systems Biology Insights
Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. researchgate.net Integrating data from multiple "omics" platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) is a powerful approach to achieve this holistic view. nih.govgriffith.edu.au
When studying a compound like this compound, a multi-omics approach can provide profound insights into its mechanism of action. By treating a biological system (such as cancer cell lines) with the compound and collecting data across different molecular layers, researchers can:
Transcriptomics (RNA-seq): Identify which genes are up- or down-regulated in response to the compound, revealing the cellular pathways that are activated or inhibited.
Proteomics: Measure changes in protein levels and post-translational modifications, showing how the compound affects the cellular machinery.
Metabolomics: Analyze changes in the levels of small-molecule metabolites, providing a functional readout of the compound's effect on cellular metabolism. researchgate.net
Integrating these large datasets is a significant computational challenge but offers the potential to build comprehensive models of the compound's activity. researchgate.netresearchgate.net This systems-level understanding can help identify not only the primary target of the compound but also its off-target effects, downstream consequences, and potential biomarkers that could predict response to the compound in a more complex setting.
Exploration of Novel Biological Targets for This Class of Compounds
The 2-aminothiazole scaffold is known to interact with a diverse array of biological targets, making it a fertile ground for discovering new therapeutic interventions. mdpi.com While some targets are well-established for certain derivatives, a key future direction is to systematically screen this compound and its analogues against a broad panel of potential targets to uncover novel activities.
This exploration can be guided by the known targets of the broader 2-aminothiazole class and can be expanded using unbiased screening approaches.
| Target Class | Specific Examples | Associated Disease Area | Reference |
|---|---|---|---|
| Protein Kinases | CDK2, B-RAF, Src, Abl, EGFR, PI3K/mTOR | Cancer | nih.gov |
| Enzymes | Topoisomerase IV, Carbonic Anhydrase, Caspases | Bacterial Infections, Cancer | nih.govijcce.ac.ir |
| Receptors | Adenosine (B11128) A₁ Receptor | Neurological Disorders | researchgate.net |
| Other Proteins | Tubulin, NF-κβ | Cancer, Inflammation | nih.gov |
Future research would involve high-throughput screening of a library of derivatives based on the this compound scaffold against panels of these and other targets. Identifying a novel, high-affinity interaction could open up entirely new avenues for therapeutic development.
Advanced Methodologies for Impurity Analysis and Degradation Product Identification in Research Samples
In any chemical research, ensuring the purity and stability of the compound under investigation is paramount. Impurities, which can arise from the synthetic process (e.g., starting materials, by-products) or from degradation during storage, can significantly confound experimental results. tandfonline.com Therefore, the development of robust analytical methods for impurity profiling is a critical aspect of research involving this compound.
Advanced analytical techniques are essential for detecting, identifying, and quantifying these impurities at very low levels.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating impurities from the main compound. biomedres.uspharmafocusasia.com The use of photodiode array (PDA) detectors allows for the simultaneous analysis at multiple wavelengths, aiding in peak identification and purity assessment. pharmafocusasia.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is exceptionally powerful for impurity analysis. biomedres.usscirp.org It combines the superior separation capabilities of LC with the high sensitivity and structural information provided by MS. LC-MS can provide the exact molecular weight of an unknown impurity, which is a critical first step in its structural elucidation.
Forced Degradation Studies: To understand the stability of the compound, it is intentionally subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradation products are then separated and identified, typically using LC-MS. tandfonline.com This information is crucial for establishing appropriate storage and handling conditions for research samples and for developing stability-indicating analytical methods.
The application of these advanced methods ensures that biological and pharmacological studies are conducted with a well-characterized compound of high purity, leading to reliable and reproducible scientific data. chemass.si
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
